2-Chloro-5-(2,2-difluorocyclopropyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-5-(2,2-difluorocyclopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N/c9-7-2-1-5(4-12-7)6-3-8(6,10)11/h1-2,4,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCJEEPAZPOKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242071 | |
| Record name | Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656294-83-5 | |
| Record name | Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
- 2-Chloro-5-iodopyridine: Serves as the halogenated pyridine precursor.
- Sodium pentafluoropropionate: Provides the fluorinated cyclopropyl source.
- Copper(I) iodide (CuI): Used as a catalyst to facilitate coupling.
- N-Methyl-2-pyrrolidone (NMP): Polar aprotic solvent providing a suitable medium for the reaction.
Reaction Conditions
- The reaction is typically conducted by stirring 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of CuI catalyst.
- The solvent NMP is used to dissolve the reactants and maintain reaction homogeneity.
- The reaction temperature is maintained at elevated levels (often around 80–120°C) to promote coupling.
- Reaction time varies but is generally in the range of several hours (e.g., 6–12 hours) to ensure completion.
Reaction Mechanism
- The copper-catalyzed coupling likely proceeds via oxidative addition of the aryl iodide to Cu(I), followed by transmetallation with the fluorinated carboxylate, and reductive elimination to form the C–C bond between the pyridine ring and the difluorocyclopropyl moiety.
- The difluorocyclopropyl group is introduced via decarboxylation of the pentafluoropropionate intermediate.
Yield and Purification
- The typical isolated yield of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine from this method is approximately 30%.
- Purification is generally achieved by chromatographic techniques or recrystallization to obtain high-purity product.
Comparative Table of Preparation Methods
| Aspect | Laboratory-Scale Method | Industrial Considerations |
|---|---|---|
| Starting Material | 2-Chloro-5-iodopyridine | Same, with emphasis on purity |
| Fluorinated Source | Sodium pentafluoropropionate | Same, optimized for bulk availability |
| Catalyst | Copper(I) iodide (CuI) | Same, catalyst recovery and reuse considered |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Potential substitution with greener solvents |
| Reaction Temperature | 80–120°C | Controlled for scale-up safety and efficiency |
| Reaction Time | 6–12 hours | Optimized for throughput |
| Yield | ~30% | Target improved yield through process optimization |
| Purification | Chromatography, recrystallization | Scalable purification methods (e.g., crystallization) |
Summary of Key Research Findings
- The copper-catalyzed coupling of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in NMP is the primary reported synthetic route.
- The reaction proceeds with moderate yield (~30%), indicating room for optimization.
- Industrial scale-up focuses on reaction condition optimization and purification techniques.
- The difluorocyclopropyl group introduction is achieved via decarboxylative coupling.
- No widely documented alternative synthetic routes or industrial processes are currently available in the public domain.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
Agricultural Uses
The primary application of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is in the development of pesticides and herbicides . Its efficacy against various pests makes it a valuable compound for crop protection.
- Pesticidal Activity : Research indicates that this compound can act effectively against a range of agricultural pests, including insects and fungi. The mode of action typically involves interference with the nervous system of the target organisms, leading to mortality or reduced reproduction rates.
- Herbicidal Properties : It has also been investigated for its herbicidal properties, particularly in controlling unwanted vegetation without harming crops. This selectivity is crucial for sustainable agricultural practices.
Pharmaceutical Applications
In the pharmaceutical sector, 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is being explored for its potential as a therapeutic agent .
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the difluorocyclopropyl group enhances the compound's bioactivity and stability.
- Neurological Research : Given its structural similarities to known neuroactive compounds, there is ongoing research into its effects on neurological pathways. Preliminary studies suggest potential applications in treating neurodegenerative diseases or mental health disorders.
Table 1: Summary of Key Studies on 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the chloro and difluorocyclopropyl groups may influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The 5-position substituent significantly influences chemical behavior. Key analogs include:
Key Observations :
- Trifluoromethyl derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) dominate commercial markets due to their role in pesticide production, with a global market value projected to grow at a CAGR of 6.8% (2024–2031) .
- Halogenated analogs (e.g., 2-chloro-5-iodopyridine) are critical in Suzuki-Miyaura couplings, leveraging iodine’s reactivity for functionalization .
- Fluorinated substituents (e.g., difluorocyclopropyl) may enhance metabolic stability in drug candidates, though direct evidence for the target compound requires further study .
Biological Activity
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which may influence its interaction with various biological targets.
- Chemical Formula : C8H7ClF2N
- Molecular Weight : 189.6 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine primarily revolves around its binding affinity to specific proteins and enzymes, which can impact various biochemical pathways. Preliminary studies suggest that this compound may exhibit significant interactions with kinase enzymes, potentially influencing metabolic and signaling pathways.
Table 1: Summary of Biological Activities
The mechanism by which 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine exerts its biological effects is still under investigation. However, initial findings suggest that it may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
Case Studies
- Kinase Interaction Studies : A study highlighted the binding affinity of this compound to salt-inducible kinases (SIKs), which are known to play roles in metabolic regulation and inflammatory responses. Molecular docking simulations indicated a strong interaction between the compound and the kinase, suggesting potential therapeutic applications in diseases related to metabolic dysregulation .
- Toxicity Evaluation : In vitro studies have shown that at concentrations below 100 µM, 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine exhibits minimal toxicity in mammalian cell lines. This indicates a favorable safety profile for further development .
Research Findings
Recent research has focused on the structural optimization of pyridine derivatives to enhance their biological activity. The presence of fluorine atoms in the cyclopropyl group is believed to increase the lipophilicity of the compound, potentially improving its bioavailability and efficacy.
Table 2: Comparative Analysis of Pyridine Derivatives
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine | Contains chlorinated and difluorinated groups | Kinase inhibition potential |
| 2-Chloro-5-(trifluoromethyl)pyridine | Trifluoromethyl substitution | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the difluorocyclopropyl group can be introduced via cyclopropanation of a pyridine precursor using fluorinated carbenes or transition-metal catalysts. A two-step approach is often employed: (1) halogenation at the 5-position of pyridine, followed by (2) cyclopropane ring formation via [2+1] cycloaddition with difluorocarbene intermediates. Reaction optimization should focus on temperature control (e.g., −78°C for carbene stability) and catalyst selection (e.g., Cu(I) or Pd-based systems) to minimize side reactions .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : NMR is critical for confirming the difluorocyclopropyl moiety (characteristic splitting patterns at δ −120 to −140 ppm). NMR should show deshielded pyridine protons (δ 8.5–9.0 ppm) and cyclopropyl protons as a multiplet (δ 1.5–2.5 ppm).
- HRMS : Exact mass analysis ensures molecular formula consistency (e.g., [M+H] at m/z 219.03 for CHClFN).
- IR : Absorbance near 1600 cm confirms the pyridine ring, while C-F stretches appear at 1100–1200 cm .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis of the cyclopropyl group.
- Storage : Keep in airtight containers under nitrogen at −20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. The difluorocyclopropyl group’s electron-withdrawing effect reduces pyridine’s basicity, influencing nucleophilic attack sites.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The compound’s lipophilicity (logP ~2.5) suggests membrane permeability, which can be validated via MD simulations .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Replication : Control variables such as solvent (DMSO concentration <1%), cell line passage number, and incubation time.
- Metabolite Profiling : Use LC-MS to check for degradation products during assays.
- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and SPR (kinetics) to rule out false positives .
Q. How can the difluorocyclopropyl group’s stereoelectronic effects be exploited in catalysis?
- Methodological Answer : The geminal difluoro group introduces angle strain and hyperconjugation, altering transition-state energetics. For example, in Pd-catalyzed cross-couplings, the cyclopropane’s rigidity can enforce regioselectivity. Use X-ray crystallography (e.g., CCDC-2121961 protocols) to map steric interactions in catalyst-substrate complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
